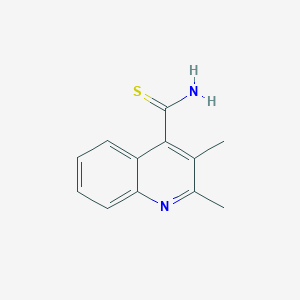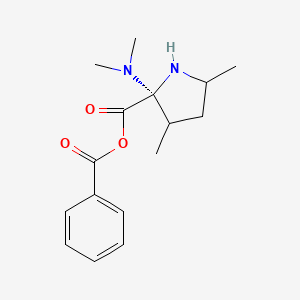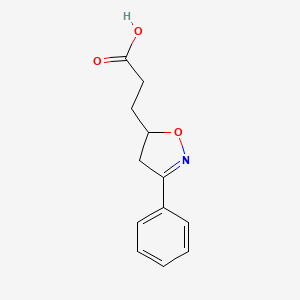
6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one is a heterocyclic compound that features a pyrrolidine ring fused to a pyridinone structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method involves the reaction of 2-chloronicotinic acid with pyrrolidine under basic conditions to form the pyrrolidinyl-pyridinone structure. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow chemistry and automated synthesis platforms are also employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to an enzyme’s active site, blocking substrate access and inhibiting enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
Pyrrolidine-2-one: A simpler analog with similar structural features.
Pyrrolizine: Another heterocyclic compound with a fused ring system.
Prolinol: A derivative of pyrrolidine with hydroxyl functional groups.
Uniqueness
6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyridinone moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
62034-96-2 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
6-methyl-4-pyrrolidin-1-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-8-6-9(7-10(13)11-8)12-4-2-3-5-12/h6-7H,2-5H2,1H3,(H,11,13) |
Clave InChI |
ZHRMUDUJFJZNNE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=O)N1)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[(1,3-Benzoxazol-2-yl)methyl] piperidine-1-carbothioate](/img/structure/B12886624.png)
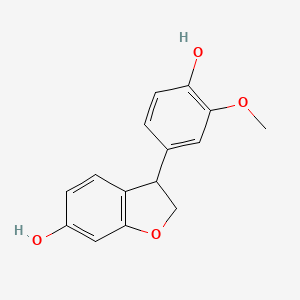

![N-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B12886642.png)
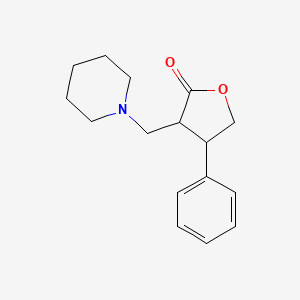
![7-Amino-2-ethyl-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B12886648.png)
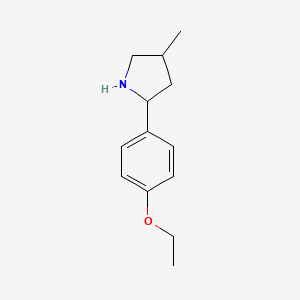
![Benzamide, 3-[5-[(3-furanylmethyl)amino]-3-pyridinyl]-](/img/structure/B12886675.png)

![[(5-Iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12886680.png)
